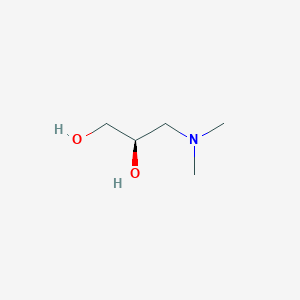

(R)-3-(Dimethylamino)propane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(dimethylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHUGYTOGXZIW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666234-81-7 | |

| Record name | 3-(Dimethylamino)-1,2-propanediol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-(dimethylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P1QG80W6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Dimethylamino)propane-1,2-diol: Chemical Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of (R)-3-(Dimethylamino)propane-1,2-diol, a chiral amino alcohol of significant interest in pharmaceutical and biotechnological research. This document delves into its chemical structure, with a particular focus on its stereochemistry, methods for its stereospecific synthesis, and its applications as a critical building block in the development of novel therapeutics and advanced materials.

Introduction and Nomenclature

This compound is an organic compound featuring a propane backbone substituted with two hydroxyl groups and a dimethylamino group.[1] Its chirality, arising from the stereocenter at the second carbon, is a key feature that dictates its utility in stereospecific chemical transformations.

Systematic IUPAC Name: (2R)-3-(dimethylamino)propane-1,2-diol[1]

Common Synonyms:

-

(R)-3-(Dimethylamino)-1,2-propanediol

-

(R)-1-(Dimethylamino)-2,3-propanediol

The structural representation and key features of this compound are illustrated in the following diagram:

Caption: Workflow for the synthesis of this compound from (R)-Glycidol.

Experimental Protocol: Synthesis from (R)-Glycidol

This protocol is a representative procedure based on established chemical principles for epoxide ring-opening reactions.

-

Reaction Setup: To a solution of (R)-glycidol (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., methanol, ethanol) in a sealed reaction vessel, add an aqueous solution of dimethylamine (typically 40%, 1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from ambient temperature to a slightly elevated temperature (e.g., 40-60 °C), to facilitate the reaction while minimizing side products. The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess dimethylamine and the solvent are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the pure this compound as a colorless to pale yellow viscous liquid.

Causality behind Experimental Choices:

-

Choice of (R)-Glycidol: The use of enantiomerically pure (R)-glycidol is the cornerstone of this stereospecific synthesis. The stereochemistry of the final product is directly inherited from this starting material.

-

Excess Dimethylamine: Using a molar excess of dimethylamine ensures the complete consumption of the limiting reagent, (R)-glycidol, and drives the reaction to completion.

-

Controlled Temperature: Maintaining a controlled temperature is crucial to prevent potential side reactions, such as the polymerization of glycidol or the reaction of the product's hydroxyl groups.

-

Vacuum Distillation: This purification technique is ideal for separating the relatively high-boiling product from non-volatile impurities and any remaining starting materials.

Synthesis from (R)-3-Chloro-1,2-propanediol

An alternative stereospecific route involves the nucleophilic substitution of (R)-3-chloro-1,2-propanediol with dimethylamine. [3]In this SN2 reaction, the dimethylamine acts as a nucleophile, displacing the chloride ion. The reaction is carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Experimental Protocol: Synthesis from (R)-3-Chloro-1,2-propanediol

This protocol is adapted from a patented method for the synthesis of the corresponding (S)-enantiomer. [3]

-

Reaction Setup: In a reaction vessel, dissolve (R)-3-chloro-1,2-propanediol (1.0 eq) and N,N-dimethylamine hydrochloride (11.5 eq) in water. Cool the solution to 0 °C.

-

Base Addition: Slowly add a solution of sodium hydroxide (14.5 eq) in water, maintaining the temperature at 0 °C.

-

Reaction Conditions: Allow the reaction to proceed at room temperature overnight. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Extraction: After the reaction is complete, filter the mixture. The filtrate is then extracted with an organic solvent such as chloroform.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediates: Its structural motif is found in a number of pharmacologically active molecules. It is a key intermediate in the synthesis of certain drugs. [1][4]* Cationic Lipids for Gene Delivery: This compound is a precursor in the synthesis of specialized cationic lipids. [5]These lipids are essential components of non-viral gene delivery systems, which are used to transport genetic material like DNA and RNA into cells for therapeutic purposes. [6]* Chiral Auxiliaries: It is utilized in the creation of indane-derived bis(oxazolines), which are important chiral ligands in asymmetric catalysis. [5][6]These catalysts enable the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Reference for Racemic Mixture) [7]* The protons of the two methyl groups on the nitrogen will appear as a singlet.

-

The protons of the two methylene groups (-CH₂-) and the single methine proton (-CH-) will exhibit complex splitting patterns due to diastereotopicity and coupling with each other and the hydroxyl protons.

-

The protons of the two hydroxyl groups will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data (Reference for Racemic Mixture) [8]* Distinct signals are expected for the two methyl carbons, the two methylene carbons, and the methine carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Mass Spectrometry Data [9]

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 120.10191 |

| [M+Na]⁺ | 142.08385 |

| [M-H]⁻ | 118.08735 |

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of small neutral molecules such as water and fragmentation at the C-C bonds adjacent to the nitrogen and oxygen atoms.

Safety and Handling

This compound is classified as a hazardous substance due to its corrosive properties. [1]It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral molecule with significant value in synthetic organic chemistry, particularly in the fields of drug discovery and biotechnology. Its stereospecific synthesis from readily available chiral precursors allows for the production of enantiomerically pure material, which is essential for its applications. As research in stereoselective synthesis and targeted drug delivery continues to advance, the importance of chiral building blocks like this compound is expected to grow.

References

Sources

- 1. Buy this compound (EVT-384368) | 666234-81-7 [evitachem.com]

- 2. (R)-3-(Dimethylamino)-1,2-propanediol CAS#: 666234-81-7 [m.chemicalbook.com]

- 3. (S)-3-(Dimethylamino)-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]

- 4. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-(Dimethylamino)-1,2-propanediol 98 623-57-4 [sigmaaldrich.com]

- 7. 3-Dimethylaminopropane-1,2-diol(623-57-4) 1H NMR [m.chemicalbook.com]

- 8. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-(dimethylamino)-1,2-propanediol (C5H13NO2) [pubchemlite.lcsb.uni.lu]

(R)-3-(Dimethylamino)propane-1,2-diol CAS number 666234-81-7

An In-depth Technical Guide to (R)-3-(Dimethylamino)propane-1,2-diol

Introduction

This compound, identified by the CAS number 666234-81-7, is a chiral alkanolamine that has emerged as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a propane backbone functionalized with a dimethylamino group and two hydroxyl groups at positions 1 and 2, combined with a defined stereogenic center at the second carbon, makes it a valuable intermediate in a multitude of applications. This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, analytical characterization, and key applications, with a particular focus on its role in pharmaceutical and biotechnological development.

The molecular structure of this compound consists of a dimethylamino group (-N(CH₃)₂) and two hydroxyl groups (-OH) attached to a propane backbone. The chirality at the C2 position is crucial for its application in stereoselective synthesis, where precise three-dimensional arrangement of atoms is paramount.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its effective and safe utilization in a laboratory or industrial setting.

| Property | Value |

| CAS Number | 666234-81-7[1][2][3][4] |

| Molecular Formula | C₅H₁₃NO₂[1][2][3][4] |

| Molecular Weight | 119.16 g/mol [1][2][4][5] |

| Appearance | Colorless to pale yellow liquid/solid[6][7] |

| Density | ~1.004 g/mL at 25°C[1][6] |

| Boiling Point | 216-217°C[1][6] |

| Flash Point | 105°C (221°F)[1][6][7] |

| Solubility | Partially miscible with water[1] |

| pKa | 14.13 ± 0.20 (Predicted)[6] |

| Refractive Index | n20/D 1.4609 (lit.)[6] |

Safety Profile:

This compound is classified as a corrosive substance.[1][6] According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[3][5] Therefore, stringent safety precautions are necessary during handling.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][5]

-

Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] Store in a dry, well-ventilated place.[3]

Synthesis and Manufacturing

The synthesis of 3-(dimethylamino)propane-1,2-diol is primarily achieved through nucleophilic substitution or epoxide ring-opening reactions. The choice of synthetic route often depends on the desired purity, yield, and scalability.

Synthesis via Substitution Reaction from 3-chloro-1,2-propanediol

A prevalent and efficient method involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of a base.[8] This method has been reported to achieve high purity (up to 99.5%) and yields around 80%.[8]

Causality in Experimental Design: The use of sodium methoxide as the base is critical as it effectively neutralizes the hydrochloric acid formed during the substitution reaction, driving the equilibrium towards the product. The solvent system, typically a mixture of methanol and water, is chosen to ensure the solubility of both the organic and inorganic reactants.[8] The stepwise temperature increase allows for controlled reaction kinetics, minimizing side-product formation.[8]

Detailed Experimental Protocol:

-

Initial Setup: A dimethylamine water solution is charged into a reactor equipped with a stirrer, dropping funnel, and thermometer.

-

Initial Addition: A methanol solution of 3-chloro-1,2-propanediol is added dropwise at a controlled temperature of 25°C.

-

Simultaneous Addition: Once 20-30% of the 3-chloro-1,2-propanediol has been added, the remaining portion is added simultaneously with a methanol solution of sodium methoxide.

-

Stirring: After the addition is complete, the mixture is stirred for 1-3 hours at the same temperature.

-

Thermal Reaction: The reaction temperature is then raised to 30-40°C and maintained for 2-4 hours.

-

Reflux: Finally, the solution is heated to reflux and maintained for 1-3 hours to ensure the reaction goes to completion.

-

Work-up: The resulting mixture is then subjected to distillation to remove the solvent and unreacted starting materials, followed by purification steps like filtration and high-temperature pressure-reduction distillation to obtain the final product.[8]

DOT Diagram: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Synthesis via Epoxide Ring-Opening of Glycidol

Another common synthetic route is the reaction of dimethylamine with glycidol.[1] In this reaction, the dimethylamine acts as a nucleophile, attacking the epoxide ring of glycidol, leading to the formation of the desired product. This method is often favored for its mild reaction conditions.[1]

Green Chemistry Approaches

To minimize the environmental impact, solvent-free and microwave-assisted synthetic routes are being explored. Microwave-assisted aminolysis of glycidol with dimethylamine can significantly accelerate the reaction, often proceeding to completion in neat mixtures at elevated temperatures (100-150°C).

Applications in Drug Development and Biotechnology

The utility of this compound spans various scientific disciplines, from pharmaceuticals to materials science.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including narcotics, cancer therapy drugs, and antiseptics.[8] Its defined stereochemistry is often transferred to the final active pharmaceutical ingredient (API), which is critical for its biological activity and efficacy.

Biotechnology: Gene Delivery

A significant application of this compound is in the synthesis of cationic lipids.[1][7] These lipids are essential components of non-viral gene delivery systems. For instance, it is used in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which is widely employed in DNA transfection protocols.[9] The amine group of the diol is quaternized to create a permanent positive charge, which facilitates the complexation with negatively charged nucleic acids (DNA, RNA), enabling their transport across cell membranes.

Asymmetric Synthesis

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. One notable example is its use in creating indane-derived bis(oxazolines), which are effective ligands in various stereoselective reactions.[7][9]

Other Industrial Uses

Beyond the biomedical field, this versatile chemical is used in the production of:

-

Cationic water-thinned polyurethanes[8]

-

Degradable fabric softeners[8]

-

Anion-exchange resins[8]

-

Surfactants and catalysts[8]

-

Specialized dyes for textiles and printing inks[10]

DOT Diagram: Application Map

Sources

- 1. Buy this compound (EVT-384368) | 666234-81-7 [evitachem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 666234-81-7|this compound|BLD Pharm [bldpharm.com]

- 4. 666234-81-7 | (R)-3-Dimethylamino-1,2-propanediol - Moldb [moldb.com]

- 5. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

- 9. 3-(Dimethylamino)-1,2-propanediol 98 623-57-4 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-(Dimethylamino)-1,2-propanediol and its Synonyms

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of 3-(dimethylamino)-1,2-propanediol, a versatile chemical intermediate with significant applications across various scientific disciplines. We will delve into its chemical identity, including a critical clarification of its synonym "Methicol," its physicochemical properties, synthesis methodologies, and its pivotal role in the development of advanced materials such as cationic lipids for gene therapy, chiral ligands for asymmetric catalysis, and high-performance dyes. This document is intended to serve as a comprehensive technical resource, offering not only procedural details but also the underlying scientific principles that govern its utility.

Nomenclature and Synonym Clarification

3-(Dimethylamino)-1,2-propanediol is a propanediol derivative featuring a dimethylamino group at the 3-position. Its systematic IUPAC name is 3-(dimethylamino)propane-1,2-diol.[1] This compound is referenced in chemical literature and commercial catalogs under a variety of synonyms.

Common Synonyms:

-

3-Dimethylaminopropane-1,2-diol[1]

-

1,2-Propanediol, 3-(dimethylamino)-[1]

-

1-Dimethylamino-2,3-propanediol[1]

-

Dimethylamino-2,3-propanediol[1]

-

(±)-3-(Dimethylamino)-1,2-propanediol[2]

-

1,2-Dihydroxy-3-(dimethylamino)propane[2]

It is critically important to address the ambiguity surrounding the synonym "Methicol." While used in chemical supply contexts to refer to 3-(dimethylamino)-1,2-propanediol, "Methicol" is also the trade name for a pharmaceutical product containing Mecobalamin, a coenzyme form of vitamin B12. These are two distinct chemical entities with entirely different structures and applications. Researchers must exercise caution and verify the CAS number (623-57-4) to ensure they are working with the correct compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(dimethylamino)-1,2-propanediol is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO₂ | [1][3] |

| Molecular Weight | 119.16 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| CAS Number | 623-57-4 | [1][2][4] |

| Density | 1.004 g/mL at 25 °C | [2][4][5] |

| Boiling Point | 216-217 °C | [2][4][5] |

| Flash Point | 105 °C (221 °F) | [3][5] |

| Refractive Index | n20/D 1.4609 | [2][4] |

| Solubility | Soluble in water and alcohols | [6] |

These properties, particularly its liquid state at room temperature, high boiling point, and solubility in common solvents, make it a convenient reagent for a variety of chemical transformations.

Synthesis of 3-(Dimethylamino)-1,2-propanediol

The industrial synthesis of 3-(dimethylamino)-1,2-propanediol is typically achieved through the nucleophilic substitution reaction of a 3-carbon electrophilic precursor with dimethylamine. The two most common starting materials are epichlorohydrin and 3-chloro-1,2-propanediol.

Synthesis from 3-Chloro-1,2-propanediol

This method involves the direct reaction of 3-chloro-1,2-propanediol with dimethylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[5][7]

Reaction Mechanism:

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

Caption: S_N_2 mechanism for the synthesis of 3-(dimethylamino)-1,2-propanediol.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bonded to the chlorine atom.

-

Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-Cl bond is breaking simultaneously.

-

Product Formation: The chloride ion is displaced, resulting in the formation of a protonated amine.

-

Neutralization: The base present in the reaction mixture deprotonates the amine and neutralizes the liberated HCl, driving the reaction to completion.

Synthesis from Epichlorohydrin

A common industrial route involves a two-step one-pot reaction starting with epichlorohydrin and dimethylamine.

Reaction Mechanism:

Caption: Two-step synthesis pathway from epichlorohydrin.

-

Epoxide Ring-Opening: Dimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction is regioselective, with the attack preferentially occurring at the less sterically hindered terminal carbon atom. This results in the formation of the intermediate, 1-chloro-3-(dimethylamino)-2-propanol.

-

Hydrolysis: The intermediate is then hydrolyzed in the presence of a base (e.g., sodium hydroxide). The hydroxide ion displaces the chloride ion via an intramolecular or intermolecular nucleophilic substitution, yielding the final product, 3-(dimethylamino)-1,2-propanediol.

Experimental Protocol: Synthesis from 3-Chloro-1,2-propanediol

The following protocol is a representative laboratory-scale synthesis adapted from patented industrial processes.[5]

Materials:

-

3-Chloro-1,2-propanediol

-

Aqueous dimethylamine solution (e.g., 40 wt%)

-

Sodium methoxide solution in methanol

-

Methanol

-

Toluene

-

Reaction flask equipped with a stirrer, dropping funnels, and a reflux condenser

Procedure:

-

Charge the reaction flask with the aqueous dimethylamine solution.

-

At a controlled temperature (e.g., 25 °C), begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.

-

After approximately 20-30% of the 3-chloro-1,2-propanediol solution has been added, commence the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and the sodium methoxide solution.

-

Once the additions are complete, stir the reaction mixture for 1-3 hours at the same temperature.

-

Gradually heat the mixture to 30-40 °C and maintain for 2-4 hours.

-

Increase the temperature to reflux and maintain for 1-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove methanol and water.

-

Add toluene to the residue and reflux to azeotropically remove any remaining water.

-

Filter the cooled solution to remove any further precipitated salts.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 130 °C at reduced pressure).

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H NMR and ¹³C NMR spectroscopy. The expected purity from this improved process is >99.5%.[5]

Key Applications and Mechanistic Insights

The unique trifunctional structure of 3-(dimethylamino)-1,2-propanediol—a tertiary amine and two hydroxyl groups—makes it a valuable building block in several areas of chemical synthesis.

Precursor for Cationic Lipids in Gene Delivery

A primary application of 3-(dimethylamino)-1,2-propanediol is in the synthesis of cationic lipids, most notably N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[2][8][9][10][11] Cationic lipids are essential components of non-viral vectors for gene therapy, where they form complexes (lipoplexes) with negatively charged nucleic acids (DNA, mRNA, siRNA) and facilitate their entry into cells.

Causality of Experimental Choice:

The structure of 3-(dimethylamino)-1,2-propanediol is ideally suited for this application for several reasons:

-

Backbone Structure: The propane-1,2-diol backbone provides a scaffold for the attachment of two hydrophobic lipid tails and a cationic headgroup. This specific 1,2-diol arrangement is a key structural characteristic for high in vivo transfection activity.[12]

-

Reactive Handles: The two hydroxyl groups serve as reactive sites for the attachment of long hydrophobic alkyl chains (e.g., oleyl groups) via ether or ester linkages. Ether linkages, in particular, are favored for increased stability in vivo.[12]

-

Cationic Headgroup Formation: The tertiary dimethylamino group is a precursor to the permanently cationic quaternary ammonium headgroup. This is achieved by methylation (quaternization) after the attachment of the lipid tails. The positive charge of the headgroup is crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.

Synthetic Workflow for DOTMA:

Caption: Synthetic workflow for DOTMA from 3-(dimethylamino)-1,2-propanediol.

This workflow highlights a logical and efficient pathway that leverages the distinct reactivity of the hydroxyl and amino groups on the precursor molecule.

Precursor for Chiral Ligands in Asymmetric Catalysis

3-(Dimethylamino)-1,2-propanediol is a precursor for the synthesis of certain chiral ligands, such as indane-derived bis(oxazolines).[2][8][9][10][11] These ligands, when complexed with a metal center (e.g., copper), form highly effective catalysts for a wide range of asymmetric reactions, including Diels-Alder reactions, Henry reactions, and cyclopropanations.[13][14]

The synthesis of these ligands often starts from (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, which shares a similar structural motif of an amino alcohol. The principles of forming oxazoline rings are analogous. The amino group reacts with a dicarboxylic acid derivative to form a diamide, which is then cyclized to the bis(oxazoline) structure. The rigidity of the indane backbone and the chirality of the amino alcohol are crucial for inducing high levels of enantioselectivity in the catalyzed reaction.[7][8] The stereocenter on the oxazoline ring, derived from the amino alcohol, is positioned close to the metal's active site, directly influencing the stereochemical outcome of the reaction.[15]

Intermediate in Dye Synthesis

In the manufacturing of dyes, 3-(dimethylamino)-1,2-propanediol serves as a versatile intermediate.[5] Its functional groups—the tertiary amine and the two hydroxyls—allow it to be incorporated into complex dye structures.

Causality of Experimental Choice:

-

Solubility Modification: The hydroxyl groups can improve the water solubility of the dye molecule, which is important for the dyeing process.

-

Color Modification (Auxochrome): The dimethylamino group can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, often leading to a deepening of the color (bathochromic shift) and an increase in its intensity.

-

Reactive Handle: The hydroxyl groups can be further functionalized, for example, by esterification with reactive groups that can covalently bond to textile fibers, thereby increasing the washfastness of the dye.[5]

Comparative Analysis with Analogs

The utility of 3-(dimethylamino)-1,2-propanediol can be better understood by comparing it to its close analogs: 3-(methylamino)-1,2-propanediol (a secondary amine) and 3-(diethylamino)-1,2-propanediol (a tertiary amine with larger alkyl groups).

| Feature | 3-(Methylamino)-1,2-propanediol | 3-(Dimethylamino)-1,2-propanediol | 3-(Diethylamino)-1,2-propanediol |

| Amine Type | Secondary | Tertiary | Tertiary |

| Steric Hindrance at N | Low | Moderate | High |

| Nucleophilicity | High | Moderate | Lower (due to sterics) |

| Boiling Point | ~247 °C[6] | ~216-217 °C[2][4][5] | ~233-235 °C |

| Key Applications | Intermediate for contrast media (e.g., Iopromide)[6] | Cationic lipids, chiral ligands, dyes[5][8][9] | Polyurethane cationomers |

Insights from Comparison:

-

Reactivity vs. Selectivity: The secondary amine of the methylamino analog is more reactive in some contexts but also has a proton on the nitrogen, which can lead to side reactions if not protected. The tertiary amine of the dimethylamino and diethylamino analogs avoids this complication.

-

Steric Effects: The choice between dimethylamino and diethylamino often comes down to steric considerations. The smaller methyl groups on 3-(dimethylamino)-1,2-propanediol present less steric hindrance around the nitrogen atom compared to the ethyl groups of its diethylamino counterpart. This can be advantageous in reactions where the nitrogen needs to be quaternized or act as a ligand, as excessive bulk can hinder the reaction. Conversely, the increased steric bulk of the diethylamino group can be exploited in other applications to control polymer properties or reaction selectivity.[16][17]

-

Application-Specific Choices: The selection of the specific analog is highly dependent on the desired properties of the final product. For creating the quaternary ammonium headgroup of DOTMA, the less hindered dimethylamino group is ideal for the subsequent methylation step. For other polymers, the properties imparted by the diethylamino group may be more desirable.

Safety and Handling

3-(Dimethylamino)-1,2-propanediol is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[1]

GHS Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, immediate and thorough irrigation with water is required, and medical attention should be sought promptly.

Conclusion

3-(Dimethylamino)-1,2-propanediol is a cornerstone intermediate whose value is derived from its specific molecular architecture. The strategic placement of a tertiary amine and two hydroxyl groups on a three-carbon backbone provides a versatile platform for the synthesis of a wide array of high-value chemical products. Its role as a precursor to the cationic lipid DOTMA underscores its importance in the cutting-edge field of gene therapy. Its utility in creating chiral ligands highlights its contribution to the advancement of asymmetric synthesis. A comprehensive understanding of its properties, reaction mechanisms, and the subtle differences between it and its analogs allows researchers and drug development professionals to fully leverage its synthetic potential. As with all chemical reagents, a firm grasp of its safety profile is paramount for its responsible and effective use in the laboratory and in industrial settings.

References

- Ren, T., Song, Y. K., Zhang, G., & Liu, D. (2000). Structural basis of DOTMA for its high intravenous transfection activity in mouse. Gene Therapy, 7(9), 764–8.

- CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents. (n.d.).

-

3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

3-METHYLAMINO-1,2- PROPANEDIOL (MAPD) - Borregaard. (n.d.). Retrieved January 22, 2026, from [Link]

- Kurosu, M., et al. (2004). An Efficient Synthesis of Indane-Derived Bis(oxazoline) and Its Application to hetero Diels—Alder Reactions on Polymer Support. Tetrahedron Letters, 45(1), 145-148.

-

A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC - NIH. (2023, December 14). Retrieved January 22, 2026, from [Link]

-

Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S) - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

- CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents. (n.d.).

- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.

-

Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. (2022, November 25). Retrieved January 22, 2026, from [Link]

- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).

-

The Chemical Profile and Uses of 3-(Dimethylamino)-1,2-propanediol. (n.d.). Retrieved January 22, 2026, from [Link]

- US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents. (n.d.).

-

Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI. (2022, December 13). Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-二甲氨基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand / Organic Letters, 2009 [sci-hub.jp]

- 5. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

- 6. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 7. borregaard.com [borregaard.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Dispersion-Driven Ligand Design for Cu(II)/Bis(oxazoline)-Catalyzed Asymmetric IEDDA Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Structural basis of DOTMA for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US3975347A - Linear dimethylamine-epichlorohydrin copolymer - Google Patents [patents.google.com]

- 16. scholarworks.uni.edu [scholarworks.uni.edu]

- 17. Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules into neural cells - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of (R)-3-(Dimethylamino)propane-1,2-diol

An In-depth Technical Guide to (R)-3-(Dimethylamino)propane-1,2-diol: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral amino alcohol that serves as a critical building block and intermediate in various sectors, most notably in pharmaceutical and biotechnological research and development. Its unique structure, featuring a propane backbone with two hydroxyl groups and a dimethylamino group at the C3 position, along with a stereocenter at C2, makes it a versatile molecule for synthesizing more complex chemical entities. This guide provides a detailed examination of its physicochemical properties, outlines established stereoselective synthesis protocols, discusses methods for its analytical characterization, and explores its key applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory and developmental setting.

Physicochemical Properties and Structural Elucidation

The fundamental characteristics of a molecule are dictated by its structure and physical properties. This compound is an alkanolamine whose utility is largely derived from its specific stereochemistry and the presence of multiple reactive functional groups: a tertiary amine and two hydroxyl groups (primary and secondary).[1]

The molecular structure consists of a three-carbon chain. The second carbon atom is a chiral center, and this guide focuses on the (R)-enantiomer. This stereogenic center is crucial in applications where diastereomeric interactions are critical, such as in the synthesis of chiral drugs or as a component of chiral ligands.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2R)-3-(dimethylamino)propane-1,2-diol | [1] |

| CAS Number | 666234-81-7 | [1] |

| Molecular Formula | C₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Appearance | Pale yellow solid or viscous clear liquid | [3][4] |

| Boiling Point | 216-217 °C | [3] |

| Density | 1.004 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4609 | [3] |

| Canonical SMILES | CN(C)CC(CO)O | [2] |

| Isomeric SMILES | CN(C)CO | [1] |

| InChI Key | QCMHUGYTOGXZIW-RXMQYKEDSA-N |[1] |

Stereoselective Synthesis: Methodologies and Mechanistic Insights

The synthesis of enantiomerically pure this compound is paramount for its application in stereospecific synthesis. The most common and industrially scalable methods involve the nucleophilic substitution of a chiral three-carbon precursor.

Synthesis via Nucleophilic Substitution of (S)-3-Chloro-1,2-propanediol

A robust and widely documented method involves the reaction of an aqueous solution of dimethylamine with an enantiomerically pure chloropropanediol precursor.[5][6] To obtain the (R)-diol product, the starting material must be the (S)-enantiomer of 3-chloro-1,2-propanediol, as the reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group is not the chiral center. The reaction is a standard SN2 substitution where dimethylamine acts as the nucleophile.

Causality Behind Experimental Choices:

-

Base (e.g., Sodium Methoxide): An alkali such as sodium methoxide is used to neutralize the hydrochloride salt that would otherwise form from the reaction with the chloro-precursor, driving the reaction to completion.[5]

-

Solvent System (Methanol/Water): A mixed solvent system of methanol and water is often employed. Water helps dissolve the dimethylamine and the alkali, while methanol is a good solvent for the organic precursor, ensuring a homogenous reaction mixture.[5]

-

Temperature Control: The initial reaction is typically carried out at a controlled temperature (e.g., 25 °C) to manage the exothermicity of the amine addition and prevent side reactions. A subsequent heating step to reflux ensures the reaction proceeds to completion.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is an illustrative adaptation based on established methodologies.[5][6]

Materials:

-

(S)-3-Chloro-1,2-propanediol

-

Dimethylamine (40% aqueous solution)

-

Sodium methoxide (30% in methanol)

-

Methanol

-

Toluene

-

Reaction vessel with stirring, temperature control, and reflux condenser

Procedure:

-

Charge the reaction vessel with the dimethylamine aqueous solution.

-

Maintain the temperature at 25 °C and begin the dropwise addition of a methanol solution of (S)-3-chloro-1,2-propanediol.

-

When approximately 20-30% of the chloropropanediol has been added, begin the simultaneous dropwise addition of the sodium methoxide solution.[5]

-

After completing the additions, continue to stir the mixture for 2 hours at 25 °C.

-

Slowly heat the reaction mixture to 35-40 °C and hold for 3 hours.[5]

-

Increase the temperature to reflux and maintain for 2 hours to ensure the reaction is complete.

-

Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove methanol.

-

The resulting residue can be purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the dimethylamino group, the methylene and methine protons on the propane backbone, and the hydroxyl protons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (119.16 g/mol ).[1][2]

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups, particularly the broad O-H stretch of the alcohol groups and the C-N stretch of the amine.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric purity of the final product. Using a chiral stationary phase allows for the separation and quantification of the (R)- and (S)-enantiomers.

Applications in Research and Drug Development

The utility of this compound stems from its role as a chiral building block.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is transferred to the final drug molecule, which is often essential for therapeutic efficacy and reducing off-target effects. For example, similar amino diol structures are found in certain beta-blockers and other cardiovascular drugs.

Precursor for Cationic Lipids in Gene Therapy

A well-documented application is its use in the preparation of synthetic cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). These lipids are key components of liposomes used as non-viral vectors for DNA transfection in gene therapy research. The diol backbone provides the scaffold for attaching the lipid tails and the cationic headgroup.

Application Workflow Diagram

Caption: Applications as a precursor in pharmaceutical and biotech synthesis.

Safety, Handling, and Storage

This compound is classified as a corrosive substance that requires careful handling.[2][3]

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [2] |

| Precautionary Codes | P280, P305+P351+P338, P310 |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. |[3] |

Handling Recommendations:

-

Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]

Conclusion

This compound is a high-value chiral intermediate with significant applications in scientifically advanced fields. Its stereospecific synthesis is well-established, allowing for the production of high-purity material essential for drug development and biotechnology. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for researchers aiming to leverage its unique chemical architecture for the creation of novel and effective chemical solutions.

References

-

PubChem. (2024). 3-(Dimethylamino)-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-(Diethylamino)-1,2-propanediol. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). 3-(dimethylamino)-1,2-propanediol. Retrieved from [Link]

-

PubChem. (2024). 3-(Diethylamino)-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.

Sources

- 1. Buy this compound (EVT-384368) | 666234-81-7 [evitachem.com]

- 2. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Safety and handling precautions for (R)-3-(Dimethylamino)propane-1,2-diol

An In-depth Technical Guide to the Safe Handling of (R)-3-(Dimethylamino)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of this compound

This compound, with CAS number 623-57-4, is a chiral amino alcohol used as a building block in chemical synthesis.[1][2][3] Its utility in creating more complex molecules, such as synthetic cationic lipids for DNA-transfection protocols, makes it a valuable reagent in research and development settings.[4] The molecule possesses both hydroxyl and tertiary amine functional groups, which define its chemical reactivity and also dictate the necessary safety precautions for its handling.[3][4] This guide provides a comprehensive overview of its hazard profile and details the essential protocols for its safe use in a laboratory environment, grounded in established safety principles.

Hazard Identification and GHS Classification

The primary and most immediate risks associated with this compound are its corrosive properties.[1][2][5] Direct contact can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[2][6][7] While the full toxicological profile has not been completely investigated, the available data necessitates treating the compound with a high degree of caution.[1] Inhalation may lead to severe irritation and chemical burns to the respiratory tract, and ingestion can cause severe damage to the digestive system.[1][6]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

| Hazard Class | Hazard Category | GHS Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage | Danger | |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | (as above) | Danger |

Data synthesized from multiple sources.[2][4][5][7]

Engineering Controls and Personal Protective Equipment (PPE)

Given its corrosive nature and potential for respiratory irritation, a multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is the primary line of defense to prevent the inhalation of vapors or aerosols and to contain any potential spills.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the work area.[1] All personnel should be trained on their location and operation.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent direct contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe eye damage risk, the use of a full face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during operations with a higher risk of splashing.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[1][5] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves should be disposed of as hazardous waste.[5]

-

Lab Coat/Protective Clothing: A chemically resistant lab coat or apron must be worn to protect street clothing and underlying skin.[1]

-

-

Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, or if workplace conditions warrant it, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] A respirator with a type ABEK (EN14387) filter is recommended for protection against organic gases and vapors.[4]

Safe Handling and Experimental Protocols

Adherence to standardized procedures is key to minimizing risk. The causality behind these steps is to prevent aerosol generation, splashing, and cross-contamination.

Protocol for Weighing and Transferring:

-

Preparation: Don all required PPE (goggles, face shield, gloves, lab coat) before entering the designated work area.

-

Work Area: Conduct all operations within a chemical fume hood.[1] Place absorbent, disposable bench paper on the work surface to contain any minor drips or spills.

-

Transfer: If the compound is in a solid or viscous liquid state, use a clean spatula or pipette to transfer the desired amount to a tared, sealed container.[1][7] Avoid creating dust or aerosols.[5]

-

Dilution: When preparing solutions, ALWAYS add the amino alcohol to the solvent slowly. NEVER add the solvent to the amino alcohol, as this can cause a localized exothermic reaction leading to splashing.[6]

-

Closure: Keep the primary container tightly sealed when not in use.[1][6]

-

Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1][6]

The following diagram illustrates the logical workflow for safely managing this compound within a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] The storage area should be segregated from incompatible chemicals.

-

Chemical Stability: The compound is stable under normal temperatures and pressures.[1] Some sources indicate it is hygroscopic, suggesting storage under an inert gas may be beneficial for maintaining purity.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[1] The tertiary amine group can react exothermically with acids. Also, avoid using brass or copper containers or spatulas.[6]

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency can significantly mitigate injury and facility damage.

In Case of a Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure the area is well-ventilated.

-

Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]

-

Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

First-Aid Measures for Exposure:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[1][7] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[1][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1][7] It is the responsibility of the waste generator to correctly classify and label the waste for collection by a certified hazardous waste disposal service.[1]

References

-

Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98% . Source: Cole-Parmer. URL: [Link]

-

3-(dimethylamino)propane-1,2-diol PubChem Compound Summary . Source: National Center for Biotechnology Information. URL: [Link]

-

MSDS of 3-(Dimethylamino)propane-1,2-diol . Source: Capot Chemical. URL: [Link]

-

3-(Diethylamino)-1,2-propanediol PubChem Compound Summary . Source: National Center for Biotechnology Information. URL: [Link]

-

AMINO ALCOHOL EA Safety Data Sheet . Source: Nippon Nyukazai Co., Ltd. URL: [Link]

-

3-(dimethylamino)-1,2-propanediol Chemical Properties . Source: ChemBK. URL: [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Dimethylamino)-1,2-propanediol 98 623-57-4 [sigmaaldrich.com]

- 4. 3-二甲氨基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Corrosive properties and hazards of 3-(dimethylamino)-1,2-propanediol

An In-Depth Technical Guide to the Corrosive Properties and Hazards of 3-(Dimethylamino)-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1,2-propanediol (CAS No. 623-57-4) is a substituted amino alcohol utilized in various scientific and industrial applications, including as a building block in the synthesis of more complex molecules like synthetic cationic lipids for DNA transfection protocols and specialized bis(oxazolines). Its chemical structure, featuring both hydroxyl and tertiary amine functional groups, imparts a unique combination of properties. However, these same functional groups are responsible for its significant corrosive and hazardous nature.

This guide provides a detailed examination of the corrosive properties, associated hazards, and critical safety protocols for 3-(dimethylamino)-1,2-propanediol. The content is intended to equip researchers and laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Section 1: Physicochemical Properties and Hazard Classification

A fundamental understanding of the chemical's properties is the first step in a thorough hazard assessment.

| Property | Value | Source |

| Chemical Formula | C₅H₁₃NO₂ | [1] |

| Molecular Weight | 119.16 g/mol | [2] |

| Appearance | Pale-yellow or light yellow semi-solid or liquid | [2][3] |

| Boiling Point | 216-217 °C | |

| Density | 1.004 g/mL at 25 °C | |

| Flash Point | 105 °C (221 °F) - Closed Cup | |

| GHS Classification | Skin Corrosion, Category 1B/1C; Serious Eye Damage, Category 1 | [1][4] |

The Globally Harmonized System (GHS) classification unequivocally identifies 3-(dimethylamino)-1,2-propanediol as a corrosive material that poses a severe risk to biological tissues upon contact.[1][4]

Section 2: The Chemical Basis of Corrosivity

The corrosive nature of 3-(dimethylamino)-1,2-propanediol is primarily due to its alkalinity, a direct result of the tertiary amine group in its structure. The lone pair of electrons on the nitrogen atom readily accepts a proton, acting as a Brønsted-Lowry base. This alkaline character is the root cause of its hazardous interactions with both biological tissues and certain materials.

Mechanism of Tissue Damage: When in contact with skin or eyes, the alkalinity of the compound leads to two primary forms of damage:

-

Saponification: It hydrolyzes lipids and fats within cell membranes, turning the tissue into a soft, gelatinous, necrotic mass.[2] This process disrupts the cellular structure, leading to deep and severe chemical burns.

-

Protein Denaturation: As a strong base, it disrupts the complex three-dimensional structures of proteins, rendering them non-functional and leading to cell death.

This dual-action mechanism is why alkaline corrosives can cause more profound and penetrating tissue damage than many acids.

Material Incompatibility: The amine functional group also dictates the material's incompatibility. It is known to be incompatible with strong acids (violent neutralization reaction) and strong oxidizing agents.[2][5] Critically, it should not be used with copper, brass, or aluminum and their alloys.[2] The amine acts as a ligand that can form soluble complexes with these metals, actively stripping them from the surface and leading to rapid corrosion, especially in the presence of moisture.

Section 3: Health Hazard Assessment

Direct exposure to 3-(dimethylamino)-1,2-propanediol can cause severe and potentially permanent injury.[3]

-

Eye Contact : The chemical is classified as causing serious eye damage (H318).[1] Direct contact can produce severe chemical burns, pain, swelling, clouding of the cornea, and inflammation of the iris.[2] These effects can lead to permanent blindness.

-

Skin Contact : It is classified as causing severe skin burns (H314).[1][6] Contact results in severe pain and burns, and the affected area may develop a soft, gelatinous texture.[2] Systemic effects following absorption through the skin are also a risk.[2][3] Open wounds or irritated skin should never be exposed to this material.[2]

-

Inhalation : Inhaling mists or vapors can cause severe chemical burns to the entire respiratory tract, from the throat to the lungs.[3][5] This can lead to conditions such as pulmonary edema.[3]

-

Ingestion : If ingested, the compound can produce severe chemical burns throughout the oral cavity and gastrointestinal tract.[2] This may lead to perforation of the digestive tract, a life-threatening medical emergency.[3][7]

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation : Always handle this chemical in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is required.[3]

-

Safety Equipment : An eyewash station and a safety shower must be immediately accessible in any area where the chemical is stored or handled.[3]

Personal Protective Equipment (PPE)

Given the severe corrosive nature of the chemical, a comprehensive PPE ensemble is required.

-

Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] Due to the high risk of severe eye damage, a full face shield must be worn over the goggles.

-

Skin Protection : Wear impervious, flame-resistant protective clothing.[4] Gloves made of a suitable resistant material (e.g., butyl rubber, nitrile) must be worn. Always check the glove manufacturer's compatibility data.

-

Respiratory Protection : If there is a risk of exceeding exposure limits or generating aerosols, a full-face respirator with an appropriate filter (e.g., type ABEK for organic vapors and ammonia) must be used.

The following diagram illustrates the decision-making process for selecting appropriate controls.

Caption: Workflow for material compatibility coupon testing.

Section 6: Emergency Response and Disposal

First-Aid Measures:

-

Eyes : Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. [3]Get medical aid immediately. [3]* Skin : Get medical aid immediately. [3]Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. [3]* Ingestion : Do NOT induce vomiting. [3][6]If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. [3]Get medical aid immediately. [3]* Inhalation : Remove from exposure to fresh air immediately. [3]If breathing is difficult, give oxygen. Get medical aid immediately. [3] Spill and Disposal:

-

Spills : Evacuate the area. Wear full protective clothing and a respirator. [2]Contain the spill with sand, earth, or vermiculite. [2]Collect the material into labeled containers for disposal. [2]Do not allow the spill to enter drains or waterways.

-

Disposal : Dispose of contents and containers in accordance with all local, regional, national, and international regulations. [4]This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. [4]

References

- 3-(Dimethylamino)-1,2-propanediol - Santa Cruz Biotechnology.

-

3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem. [Link]

- Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98% - Cole-Parmer.

-

3-(Diethylamino)-1,2-propanediol | C7H17NO2 | CID 79074 - PubChem. [Link]

-

3-(Diethylamino)-1,2-propanediol - Hazardous Agents | Haz - Haz-Map. [Link]

Sources

- 1. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. echemi.com [echemi.com]

- 5. 3-(Diethylamino)-1,2-propanediol(621-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 3-(Dimethylamino)-1,2-propanediol | 623-57-4 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Key Functional Groups of (R)-3-(Dimethylamino)propane-1,2-diol

Abstract: This technical guide provides a comprehensive analysis of the molecular architecture of (R)-3-(Dimethylamino)propane-1,2-diol, a chiral building block of significant interest in pharmaceutical and materials science research. The document is structured to provide drug development professionals and researchers with an in-depth understanding of the molecule's key functional groups—a tertiary amine and a vicinal diol—and the synergistic interplay that dictates its chemical reactivity, physical properties, and utility in advanced synthesis. We will explore the causality behind its application in areas such as the formation of cationic lipids for gene delivery and as a precursor for chiral ligands, grounding the discussion in established chemical principles and validated experimental observations.

Molecular Architecture and Physicochemical Profile

This compound, with the molecular formula C₅H₁₃NO₂, is an alkanolamine distinguished by its specific stereochemistry and the presence of multiple reactive centers.[1][2] Its utility as a synthetic intermediate stems directly from the unique properties imparted by its constituent functional groups and their spatial arrangement.

Chemical Structure and Stereochemistry

The molecule is built upon a three-carbon propane backbone. The defining features are a dimethylamino group at the C3 position and hydroxyl groups at the C1 and C2 positions. Critically, the C2 carbon is a stereogenic center, and this guide focuses specifically on the (R)-enantiomer.[1] The absolute configuration at this center is a crucial determinant of the molecule's interaction with other chiral molecules, a cornerstone of modern drug design and asymmetric catalysis.[3][4] The specific three-dimensional arrangement is vital for its role in forming biologically active compounds and chiral auxiliaries.[4][5]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The physical properties of the molecule are a direct consequence of its functional groups. The hydroxyl groups enable hydrogen bonding, leading to a relatively high boiling point and miscibility with polar solvents, while the tertiary amine group imparts a basic character.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 666234-81-7 | [1] |

| Molecular Formula | C₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 220 °C | [6] |

| Density | 1.004 g/mL | [6] |

In-Depth Analysis of Key Functional Groups

The reactivity profile of this compound is dominated by the distinct chemistries of its tertiary amine and vicinal diol moieties.

The Tertiary Amine (Dimethylamino Group)

The dimethylamino group is a potent functional center, characterized by the lone pair of electrons on the nitrogen atom.

-

Basicity and Nucleophilicity: This lone pair makes the amine group a Lewis base, readily accepting a proton to form a water-soluble quaternary ammonium salt. This basicity is fundamental to its role in pH-sensitive formulations and as a catalyst in certain reactions. Its nucleophilic character is the driving force behind its primary synthetic application: the ring-opening of epoxides or substitution reactions with alkyl halides. A common synthetic route to this molecule, for instance, involves the nucleophilic attack of dimethylamine on glycidol or 3-chloro-1,2-propanediol.[1][7]

Caption: Basicity of the dimethylamino group.

-

Synthetic Utility: In drug development, this group is often a key pharmacophore for interacting with acidic residues in biological targets. Its most prominent industrial use is as a precursor in the synthesis of cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[8] In this context, the amine serves as the foundational headgroup that is subsequently quaternized to produce the final cationic lipid essential for DNA transfection protocols.[5][8]

The Vicinal Diol Moiety (C1-Primary & C2-Secondary Hydroxyls)

The presence of two hydroxyl groups on adjacent carbons (a vicinal diol) provides a rich platform for chemical modification.

-

Hydrogen Bonding and Polarity: The -OH groups are polar and act as both hydrogen bond donors and acceptors. This capability dictates the molecule's solubility in aqueous and protic solvents and contributes to its relatively low volatility. Intramolecular hydrogen bonding between the two hydroxyls, or between a hydroxyl and the amine nitrogen, can influence the molecule's conformational preference, which can be critical for its recognition by enzymes or receptors.

-

Reactivity and Derivatization: The hydroxyl groups are nucleophilic and can undergo a range of classical alcohol reactions.

-

Esterification/Etherification: They can be acylated or alkylated to form esters and ethers, respectively. This is a common strategy in prodrug development to mask the polar hydroxyl groups, thereby increasing lipophilicity and enhancing membrane permeability.

-

Oxidation: The primary and secondary alcohols can be oxidized to yield aldehydes, ketones, or carboxylic acids, depending on the reagents and conditions employed.[1] This provides a pathway to a different class of derivatives.

-

Protection Chemistry: In multi-step syntheses, the diol can be protected, for example, by forming a cyclic acetal or ketal (e.g., using acetone to form an acetonide). This allows for selective reaction at the amine center without interference from the hydroxyls.

-

Caption: Representative reaction of the hydroxyl moiety.

Application Case Study: Cationic Lipid Synthesis Workflow

The synergy between the functional groups is best illustrated in the synthesis of cationic lipids for gene delivery. The this compound serves as the chiral hydrophilic headgroup precursor.

Workflow Rationale:

-

Diol Alkylation: The two hydroxyl groups are deprotonated with a strong base to form alkoxides. These nucleophiles then react with a long-chain alkyl halide (e.g., oleyl bromide) via a Williamson ether synthesis to attach the hydrophobic lipid tails.

-

Amine Quaternization: The tertiary amine is then methylated using a reagent like methyl iodide. This converts the neutral amine into a permanently charged quaternary ammonium cation, which is essential for complexing with the negatively charged phosphate backbone of DNA or RNA.

Caption: Synthetic workflow from the diol to a cationic lipid.

Protocols for Functional Group Characterization

Confirming the structural integrity of this compound requires standard analytical techniques that probe its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: A drop of the neat liquid sample is placed between two KBr or NaCl salt plates. The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

Expected Data: The presence of the key functional groups can be confirmed by identifying their characteristic absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 (Broad) |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C-O (Alcohol) | Stretching | 1260 - 1000 |

| C-N (Amine) | Stretching | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: The sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). For D₂O, the labile -OH and any -N⁺H protons will exchange with deuterium and will not be observed.

Expected Data: NMR provides detailed information on the connectivity and chemical environment of atoms.

| Group/Proton | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Key Information |

| -N(CH₃)₂ | 2.2 - 2.4 (singlet, 6H) | 45 - 50 | Confirms two equivalent methyl groups on nitrogen. |

| -CH₂-N | 2.3 - 2.8 (multiplet, 2H) | 60 - 65 | Methylene group adjacent to the amine. |

| -CH(OH)- | 3.5 - 4.0 (multiplet, 1H) | 65 - 70 | Methine proton at the chiral center, adjacent to a hydroxyl. |

| -CH₂(OH) | 3.4 - 3.8 (multiplet, 2H) | 63 - 68 | Methylene group of the primary alcohol. |

| -OH | Variable (broad singlet, 2H) | N/A | Labile protons, position is concentration/solvent dependent. |

Conclusion

The synthetic versatility and functional significance of this compound are intrinsically linked to the distinct and synergistic properties of its tertiary amine and vicinal diol groups. The amine provides a basic and nucleophilic center, crucial for forming cationic derivatives, while the diol offers a platform for attaching other moieties through well-established alcohol chemistry. The molecule's defined (R)-stereochemistry further elevates its importance, enabling its use as a chiral building block for stereospecific synthesis in drug discovery and advanced materials. A thorough understanding of these functional groups is paramount for any researcher aiming to leverage this valuable compound in their synthetic endeavors.

References

- EvitaChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile and Uses of 3-(Dimethylamino)-1,2-propanediol.

- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1,2-propanediol 98%.

- Stenutz, R. (n.d.). 3-(dimethylamino)-1,2-propanediol.

- PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol.

- Google Patents. (n.d.). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.